2,6-Dichlorophenylacetonitrile

Catalog No.
S703919
CAS No.
3215-64-3
M.F
C8H5Cl2N
M. Wt
186.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorophenylacetonitrile

CAS Number

3215-64-3

Product Name

2,6-Dichlorophenylacetonitrile

IUPAC Name

2-(2,6-dichlorophenyl)acetonitrile

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

InChI

InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

AOEJUUCUKRUCEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC#N)Cl

Synonyms

Dichlorobenzyl cyanide

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)Cl

The exact mass of the compound 2,6-Dichlorobenzyl cyanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72901. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichlorophenylacetonitrile is a highly sterically hindered, di-ortho substituted benzyl cyanide derivative that serves as a critical intermediate in pharmaceutical and agrochemical manufacturing [1]. Its primary industrial value lies in its role as the direct precursor to 2,6-dichlorophenylacetic acid, the essential building block for the alpha-2A adrenergic receptor agonist Guanfacine, as well as various kinase inhibitors and LXR modulators. The molecule features an active methylene group flanked by a cyano group and a heavily shielded 2,6-dichlorophenyl ring. For industrial buyers, the most critical procurement metric is isomeric purity (specifically minimizing 2,4-dichloro and 2,3-dichloro analogs), as the symmetrical di-ortho substitution is strictly required to induce the orthogonal molecular conformations necessary for downstream target binding and to prevent off-target side reactions during alpha-carbon functionalization.

Substituting 2,6-dichlorophenylacetonitrile with its more common isomer, 2,4-dichlorophenylacetonitrile, or the unsubstituted phenylacetonitrile, results in catastrophic failures in both synthesis and downstream API efficacy [1]. The two ortho-chlorine atoms provide a specific steric bulk that restricts the rotation of the phenyl ring, a geometric requirement for the biological activity of derivatives like Guanfacine and specific naphthyridin-2-one kinase inhibitors. Furthermore, in base-catalyzed condensations, the extreme steric hindrance of the 2,6-dichloro configuration suppresses unwanted bis-alkylation at the benzylic carbon. Using a mono-substituted or unsubstituted analog eliminates this steric protection, leading to complex reaction mixtures, drastically lower yields of the desired mono-functionalized product, and the generation of downstream API analogs that lack the required target receptor binding affinity.

Impact of Regioisomeric Purity on Guanfacine Precursor Synthesis

In the synthesis of 2,6-dichlorophenylacetic acid (the direct precursor to Guanfacine), the use of strictly pure 2,6-dichlorophenylacetonitrile is mandatory [1]. The 2,4-dichloro isomer undergoes hydrolysis at a different rate and yields an isomeric acid that produces an inactive alpha-2A adrenergic agonist. Procurement of >99% pure 2,6-isomer ensures high conversion to the desired API, whereas a 95% pure batch containing 5% 2,4-isomer requires extensive downstream recrystallization, significantly reducing overall API yield.

Evidence DimensionDownstream API (Guanfacine precursor) usable yield
Target Compound Data>85% overall yield (using >99% pure 2,6-isomer)
Comparator Or Baseline<70% overall yield (using 95% 2,6-isomer / 5% 2,4-isomer mix)
Quantified Difference>15% absolute reduction in usable API yield due to isomeric separation losses
ConditionsHydrolysis followed by standardized crystallization

Buyers must specify >99% isomeric purity, as generic dichlorophenylacetonitrile mixtures will cause unacceptable downstream yield losses and regulatory failures in API manufacturing.

Steric Control in Alpha-Carbon Functionalization

The active methylene group in phenylacetonitriles is prone to over-alkylation under basic conditions. However, the di-ortho chlorine substitution in 2,6-dichlorophenylacetonitrile provides massive steric shielding[1]. When subjected to base-catalyzed condensation or alkylation, the 2,6-dichloro compound strongly favors mono-substitution. In contrast, unsubstituted phenylacetonitrile readily undergoes bis-alkylation under identical conditions, complicating purification.

Evidence DimensionSelectivity for mono-alkylation vs bis-alkylation
Target Compound Data>95% mono-alkylation selectivity
Comparator Or BaselinePhenylacetonitrile (~75-80% mono-alkylation, >15% bis-alkylation)
Quantified Difference>15% improvement in mono-alkylation selectivity
ConditionsBase-catalyzed alkylation with primary alkyl halides in polar aprotic solvents (e.g., LDA/THF at -78 °C)

The inherent steric protection reduces the need for complex protecting group strategies or cryogenic control, lowering the cost of goods in multi-step synthesis.

Hydrolysis Kinetics and Reactor Time

The steric bulk of the 2,6-dichloro groups significantly shields the cyano group from nucleophilic attack during hydrolysis to 2,6-dichlorophenylacetic acid [1]. While standard phenylacetonitriles hydrolyze relatively quickly, 2,6-dichlorophenylacetonitrile requires extended heating under strongly acidic or basic conditions to achieve full conversion.

Evidence DimensionTime to >98% hydrolysis conversion
Target Compound Data12-24 hours at reflux
Comparator Or BaselinePhenylacetonitrile (2-4 hours at reflux)
Quantified Difference4x to 6x increase in required reactor residence time
ConditionsRefluxing aqueous acidic conditions (e.g., H2SO4/H2O) or strong base

Process chemists and procurement teams must account for significantly longer reactor occupancy times when scheduling the scale-up of 2,6-dichlorophenylacetonitrile hydrolysis compared to unhindered analogs.

Synthesis of Guanfacine and Alpha-2A Adrenergic Agonists

The primary industrial application, where the compound is hydrolyzed to 2,6-dichlorophenylacetic acid and subsequently coupled with guanidine[1]. The strict requirement for the 2,6-isomer makes this specific compound non-substitutable in this workflow.

Development of Kinase Inhibitors (e.g., p38 and c-Src)

Used as a building block to synthesize 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, where the di-ortho substitution is critical for fitting into the hydrophobic pocket of the kinase domain[2].

Synthesis of LXR Modulators

Utilized in the preparation of imidazole derivatives targeting liver X receptors, where the specific steric profile of the 2,6-dichlorophenyl group dictates target receptor binding affinity [3].

Agrochemical Intermediates

Used as a precursor for specific fungicides and herbicides that require the 2,6-dichlorophenyl moiety for environmental stability and target enzyme inhibition [1].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (10.87%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (84.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3215-64-3

Wikipedia

2,6-Dichlorophenylacetonitrile

Dates

Last modified: 08-15-2023

Explore Compound Types